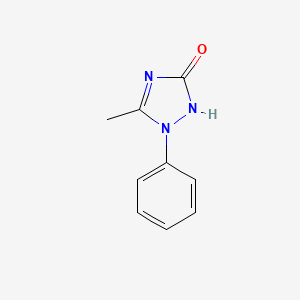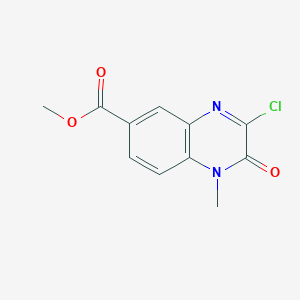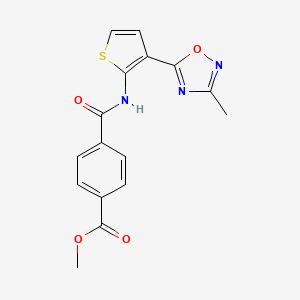
3-methyl-2-phenyl-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-phenyl-1H-1,2,4-triazol-5-one, also known as MPT, is a heterocyclic compound that has been a subject of interest in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MPT has been widely studied due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Catalyst Activation and Transfer Hydrogenation
3-Methyl-2-phenyl-1H-1,2,4-triazol-5-one derivatives have been explored in catalyst activation and transfer hydrogenation processes. Studies have shown that complexes derived from 1,2,3-triazoles, synthesized via click reactions, can act as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds. These processes highlight the utility of triazole derivatives in catalytic transformations, offering a versatile approach for the synthesis of various organic compounds (Saleem et al., 2014); (Saleem et al., 2013).
Structural and Electronic Studies
The structural and electronic properties of triazole derivatives have been extensively studied. Through techniques such as single-crystal X-ray diffraction and DFT calculations, insights into the molecular structure, stability, and reactivity of these compounds have been provided. These studies are crucial for understanding the physicochemical characteristics of triazole derivatives and their potential applications in various scientific fields (Ahmed et al., 2016).
Antimicrobial and Antioxidant Properties
Triazole derivatives have shown promising antimicrobial and antioxidant properties. The synthesis of new triazole compounds and their evaluation against various microbial strains have contributed to the development of potential therapeutic agents. Furthermore, the antioxidant activities of these compounds have been assessed, providing valuable information for their application in combating oxidative stress (Bhat et al., 2016).
Optical and Electrical Properties
Research into the optical and electrical properties of triazole derivatives has revealed their potential in material science applications. Studies on the dispersion of linear and nonlinear optical susceptibilities, along with hyperpolarizability, suggest that these compounds could be utilized in the development of new optical materials and devices (Reshak et al., 2011).
Enzyme Inhibition and Biological Activity
The enzyme inhibition and biological activity of triazole derivatives have been a subject of interest for their potential in medicinal chemistry. The synthesis and characterization of triazole-based compounds have led to the identification of new agents with significant anti-inflammatory and antibacterial properties. These findings contribute to the ongoing search for novel therapeutic compounds (Tozkoparan et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of the compound 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE is the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .
Mode of Action
5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE interacts with its target, the enzyme protoporphyrinogen oxidase, by inhibiting its activity . This inhibition causes the accumulation of protoporphyrin IX, which is involved in the light-dependent formation of singlet oxygen responsible for membrane peroxidation .
Biochemical Pathways
The inhibition of protoporphyrinogen oxidase by 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrin IX leads to the production of singlet oxygen, which can cause oxidative damage to cellular components .
Result of Action
The molecular and cellular effects of 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE’s action primarily involve the disruption of heme and chlorophyll biosynthesis . This disruption can lead to oxidative damage due to the production of singlet oxygen .
Propiedades
IUPAC Name |
3-methyl-2-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRMCMFWQKFJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)
![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)

![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)


![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)
